Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Catalog No.
S15952785
CAS No.
M.F
C10H11F2NO2
M. Wt
215.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2...

Product Name

Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

IUPAC Name

methyl 7,7-difluoro-1,4,5,6-tetrahydroindole-2-carboxylate

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

InChI

InChI=1S/C10H11F2NO2/c1-15-9(14)7-5-6-3-2-4-10(11,12)8(6)13-7/h5,13H,2-4H2,1H3

InChI Key

CFKFQOYZYJEFIV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)C(CCC2)(F)F

Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a synthetic organic compound characterized by its unique structure and properties. It belongs to the indole class of compounds, which are known for their aromatic heterocyclic nature. The compound has a molecular formula of C10H11F2NC_{10}H_{11}F_2N and a molecular weight of approximately 215.20 g/mol . The presence of two fluorine atoms at the 7-position of the indole ring contributes to its distinctive chemical behavior and potential biological activity.

The chemical reactivity of methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is influenced by its indole structure. Indoles typically undergo electrophilic substitution reactions primarily at the C3 position due to the stability provided by the aromatic system . This compound may participate in various reactions typical of indole derivatives, including:

  • Electrophilic Aromatic Substitution: The difluoromethyl and carboxylate groups can influence the reactivity at different positions on the indole ring.
  • Nucleophilic Reactions: The carboxylate group can act as a nucleophile in certain conditions, potentially leading to esterification or amidation reactions.

Indole derivatives are often associated with significant biological activities, including neuroactivity and anti-inflammatory effects. Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate may exhibit similar properties due to its structural characteristics. Research on related indole compounds has shown potential in:

  • Neurotransmitter Modulation: Indoles are precursors to serotonin and other neurotransmitters, suggesting that this compound might influence mood and cognitive functions.
  • Antimicrobial Properties: Some indole derivatives have demonstrated antibacterial and antifungal activities.

The synthesis of methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be achieved through various methods:

  • Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with a suitable carbonyl compound followed by cyclization to form the indole structure.
  • Fluorination Reactions: Specific fluorination techniques can introduce fluorine atoms at designated positions on the indole ring.
  • Carboxylation: The introduction of the carboxylate group can be accomplished through carbon dioxide insertion or via reactions with carboxylic acids.

Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting neurological disorders or infections.
  • Agricultural Chemicals: Its antimicrobial properties could be explored for use in crop protection products.

Studies on the interactions of methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate with biological systems are essential for understanding its pharmacological potential. Interaction studies could include:

  • Binding Affinity Tests: Assessing how well this compound binds to receptors involved in neurotransmission.
  • In Vivo Studies: Evaluating its effects on animal models to determine therapeutic efficacy and safety profiles.

Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate shares structural similarities with several other indole derivatives. Here are a few notable compounds for comparison:

Compound NameMolecular FormulaDistinctive Features
Methyl 4-fluoroindoleC9H8FC_9H_8FContains one fluorine atom; used in medicinal chemistry.
IndomethacinC19H16ClNC_{19}H_{16}ClNA well-known nonsteroidal anti-inflammatory drug; contains a chlorine atom instead of fluorine.
TryptamineC10H12N2C_{10}H_{12}N_2A naturally occurring compound; serves as a precursor to various neurotransmitters.

Uniqueness

Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its specific difluoromethyl substitution pattern and tetrahydro configuration that may enhance its solubility and bioavailability compared to other indoles. This specificity could lead to distinct biological interactions and therapeutic applications not observed in other similar compounds.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

215.07578492 g/mol

Monoisotopic Mass

215.07578492 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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